

Investigating the Biological Targets of ML315 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: ML 315 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and mechanism of action of ML315 hydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in their studies. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Executive Summary

ML315 hydrochloride is a potent and selective inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-regulated kinase (DYRK) families. Primarily, it targets Clk1, Clk4, and Clk2, which are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. While ML315 is a valuable tool for studying the roles of these kinases in cellular processes, it is also important to note its relationship to a broader class of compounds that have been shown to induce ferroptosis and exhibit RAS-selective lethality. This guide will focus on the primary targets of ML315 while also providing context on these related mechanisms of action.

Biological Targets and Quantitative Data

The primary biological targets of ML315 hydrochloride are members of the Clk and DYRK kinase families. The inhibitory activity of ML315 has been quantified through in vitro kinase

assays, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the tables below.

Primary Kinase Targets of ML315 Hydrochloride

Target Kinase	IC ₅₀ (nM)[1][2]
Clk1	68
Clk4	68
Clk2	231
Dyrk1A	282
Dyrk1B	1156

Off-Target Pharmacology of ML315

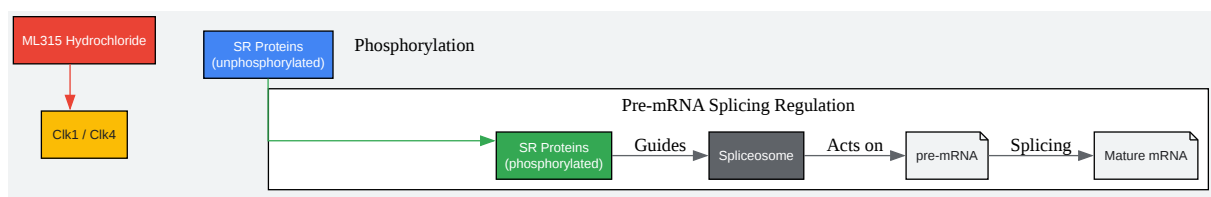
Pharmacological screening of ML315 against a broader panel of targets has revealed some off-target activity at higher concentrations. The following table summarizes targets with greater than 50% inhibition at a 10 μ M concentration of ML315.

Target	Species	Concentration (μ M)	% Inhibition[3]
Adrenergic α 2A	Human	10	64
Dopamine Transporter (DAT)	Human	10	78
Norepinephrine Transporter (NET)	Human	10	59

Signaling Pathway

The primary signaling pathway influenced by ML315 hydrochloride is the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA) from its precursor form. The Clk kinases, particularly Clk1 and Clk4, play a pivotal role in this pathway by phosphorylating serine/arginine-rich (SR) proteins.[4][5] These SR proteins are essential splicing factors that, upon phosphorylation, are mobilized to the nascent pre-mRNA transcript

where they guide the spliceosome to the correct splice sites.[4][6] Inhibition of Clk1 and Clk4 by ML315 is expected to suppress the phosphorylation of SR proteins, thereby altering pre-mRNA splicing patterns.[4][5][7]



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ML315 Inhibition of Clk1/Clk4-mediated SR Protein Phosphorylation

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of ML315 hydrochloride's biological activity.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of ML315 against a target kinase using a luminescence-based assay that measures ATP consumption.

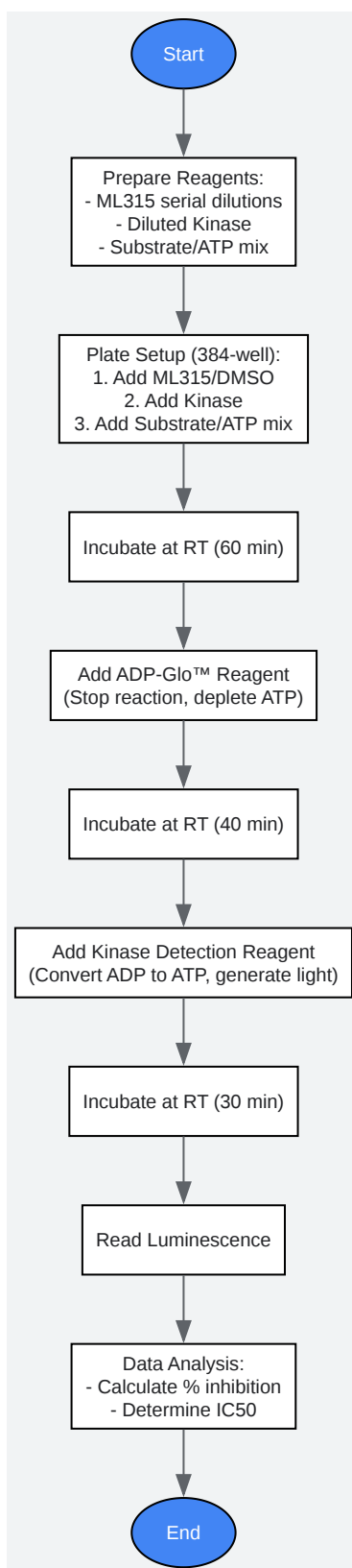
Materials:

- Recombinant human kinase (e.g., Clk1, Clk4)
- Kinase substrate (specific to the kinase)
- ML315 hydrochloride
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of ML315 hydrochloride in DMSO. A typical starting concentration is 10 mM.
- Thaw the recombinant kinase and substrate on ice. Dilute the kinase to the desired concentration in kinase buffer.
- Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the K_m value for the specific kinase.
- In a 384-well plate, add 1 μ L of the serially diluted ML315 or DMSO (for control wells).
- Add 2 μ L of the diluted kinase to each well.
- Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well.
- Mix the plate gently and incubate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 10 μ L of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each concentration of ML315 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.



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Workflow for In Vitro Kinase Inhibition Assay

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of ML315 hydrochloride on the viability of a cell line of interest.

Materials:

- Cell line of interest
- Complete cell culture medium
- ML315 hydrochloride
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
- 96-well clear flat-bottom tissue culture plates
- Multi-well spectrophotometer (plate reader)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- Prepare serial dilutions of ML315 hydrochloride in complete cell culture medium.
- Remove the medium from the cells and replace it with the medium containing the different concentrations of ML315. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After the incubation period, add 10 µL of MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

- Add 100 μ L of the solubilization solution to each well.
- Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the formazan crystals.
- Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
- Calculate the percentage of cell viability for each concentration of ML315 relative to the vehicle-treated control cells and determine the IC₅₀ value using non-linear regression analysis.^{[1][2][8]}

Conclusion

ML315 hydrochloride is a valuable chemical probe for the investigation of cdc2-like kinases (Clk1, Clk4, and Clk2) and DYRK kinases (Dyrk1A and Dyrk1B). Its primary mechanism of action involves the inhibition of these kinases, leading to the modulation of pre-mRNA splicing through altered phosphorylation of SR proteins. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the biological roles of these kinases in health and disease. While related compounds have been shown to induce ferroptosis and exhibit RAS-selective lethality, the primary and well-characterized targets of ML315 are the Clk and DYRK kinases. Future research may further explore any potential overlap in the downstream effects of these distinct mechanisms.

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